molecular formula C15H15FN2O B1383935 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide CAS No. 1856445-45-8

5-Amino-N-benzyl-4-fluoro-2-methylbenzamide

Cat. No.: B1383935
CAS No.: 1856445-45-8
M. Wt: 258.29 g/mol
InChI Key: WJAXBZNCQGBNEX-UHFFFAOYSA-N
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Description

5-Amino-N-benzyl-4-fluoro-2-methylbenzamide is a benzamide derivative characterized by a fluoro substituent at position 4, a methyl group at position 2, and a benzylamine moiety attached via the amide nitrogen. This structure combines aromatic and amide functionalities, which are often associated with biological activity, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name

5-amino-N-benzyl-4-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-10-7-13(16)14(17)8-12(10)15(19)18-9-11-5-3-2-4-6-11/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAXBZNCQGBNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NCC2=CC=CC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conversion to 2-Fluoro-4-nitro-N-benzylbenzamide via Acid Chloride Intermediate

  • Reagents: Thionyl chloride (SOCl2) for acid chloride formation, benzylamine as amine source
  • Conditions: Reflux at 40–85°C for 3–5 hours for acid chloride formation; cooling to 0°C; addition of benzylamine gas or solution under alkaline conditions; reaction continued 1–2 hours
  • Work-up: Removal of organic solvent under reduced pressure; aqueous work-up; filtration and drying
  • Outcome: White solid 2-fluoro-4-nitro-N-benzylbenzamide
  • Yield: Typically high (e.g., >90% in analogous methylamine reactions)
  • Notes: Maintaining low temperature during amination reduces amine loss and improves yield.

Catalytic Hydrogenation to 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide

  • Catalyst: Palladium on carbon (Pd/C)
  • Conditions: Room temperature, hydrogen gas atmosphere at 2–20 atm pressure, 12–20 hours
  • Outcome: Reduction of nitro group to amino group yielding target compound
  • Work-up: Filtration to recover catalyst; solvent removal under reduced pressure
  • Yield: High purity (>98%) and yield (~95% in related systems)
  • Notes: This step is critical for achieving the amino functionality; Pd/C catalyst is recyclable, and the process is scalable.

Alternative Synthetic Routes and Considerations

  • Reductive Amination: For introduction of the N-benzyl substituent, reductive amination of the corresponding benzaldehyde with an amine can be used, employing sodium triacetoxyborohydride as a mild reducing agent to avoid harsh conditions.
  • Direct Amidation: Using coupling agents such as thionyl chloride or carbodiimides (e.g., EDC, DCC) to form the amide bond from the corresponding acid and benzylamine.
  • Fluorination: Electrophilic fluorination strategies can be employed if starting from non-fluorinated precursors, but this is less common due to regioselectivity challenges.

Data Table Summarizing Key Reaction Steps

Step Reaction Type Starting Material Reagents & Conditions Product Yield (%) Notes
1 Oxidation 2-fluoro-4-nitrotoluene KMnO4, NaOH, phase transfer catalyst, 80–95°C, 8–18 h 2-fluoro-4-nitrobenzoic acid High pH control critical for purity
2 Acid chloride formation & amidation 2-fluoro-4-nitrobenzoic acid SOCl2 reflux 40–85°C, benzylamine addition at 0°C 2-fluoro-4-nitro-N-benzylbenzamide ~90+ Low temp reduces amine loss
3 Catalytic hydrogenation 2-fluoro-4-nitro-N-benzylbenzamide Pd/C, H2 gas, 2–20 atm, RT, 12–20 h This compound ~95 Catalyst recyclable; high purity product

Research Findings and Process Advantages

  • The described preparation method is a clean, environmentally friendly process with minimized waste and recyclable catalysts and solvents.
  • The high yields and purities at each step make the process suitable for large-scale industrial production .
  • The use of phase transfer catalysts and controlled pH improves reaction efficiency and product quality.
  • The hydrogenation step using Pd/C under mild conditions ensures selective reduction of the nitro group without affecting other functional groups.
  • Alternative reductive amination methods can be employed for introducing the benzyl moiety with high selectivity and under mild conditions.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-benzyl-4-fluoro-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for organic synthesis and material science.

Biology

In biological research, 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide is studied for its interactions with biological macromolecules such as proteins and nucleic acids. Its potential to modulate enzyme activity suggests applications in biochemical pathways related to disease mechanisms.

Medicine

This compound is under investigation for its therapeutic potential , particularly in the following areas:

  • Anti-inflammatory Properties: Preliminary studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Anticancer Activity: Recent research has highlighted its potential as an anticancer agent. For instance, derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Anticancer Activity

A study conducted on derivatives of benzamide compounds demonstrated that modifications at the amino and fluoro positions significantly enhanced their anticancer efficacy against various cancer cell lines. The study utilized both in vitro assays and computational modeling to predict interactions with target proteins involved in cancer progression .

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory properties of similar compounds revealed that they could effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses. This suggests that this compound may exhibit similar effects, warranting further exploration into its pharmacological profile .

Mechanism of Action

The mechanism of action of 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Substituents/Modifications Molecular Weight Key Differences from 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide Evidence ID
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide - Chlorine at position 2
- Sulfamoyl group (N-isopropyl-N-methyl) at the amide nitrogen
314.78 g/mol Chlorine (electron-withdrawing) replaces methyl; sulfamoyl enhances polarity
5-Amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide - Triazole core
- Chlorobenzyl and fluorobenzyl substituents
~350.78 g/mol Triazole ring introduces rigidity; dual benzyl groups alter steric bulk
2-Fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-benzooxazol-2-yl)-phenyl]-benzamide - Benzooxazolyl group at position 5
- Hydroxy and methyl substituents
~406.40 g/mol Complex heterocyclic substitution; hydroxy group increases hydrophilicity
N-(2-amino-4-fluorophenyl)-5-chloro-2-hydroxybenzamide - Hydroxy group at position 2
- Chlorine at position 5
280.68 g/mol Hydroxy group enables hydrogen bonding; chlorine alters electronic profile

Functional Implications of Structural Variations

  • Electron-Withdrawing vs. The methyl group in this compound provides steric bulk without significant electronic effects, possibly favoring hydrophobic interactions.
  • Heterocyclic Modifications: The triazole ring in introduces conformational rigidity, which could improve metabolic stability but reduce flexibility for target accommodation .
  • Polar Functional Groups :

    • The sulfamoyl group () and hydroxy group () increase hydrophilicity, which may improve solubility but reduce membrane permeability compared to the benzyl group in the target compound .

Physicochemical Properties

  • Lipophilicity: The benzyl group in this compound contributes to moderate lipophilicity, whereas sulfamoyl () and hydroxy () substituents reduce logP values.
  • Molecular Weight :
    • The triazole derivative () has a higher molecular weight (~350 g/mol), which may impact bioavailability under Lipinski’s Rule of Five guidelines .

Biological Activity

5-Amino-N-benzyl-4-fluoro-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-fluoro-2-methylbenzoic acid and benzylamine.
  • Amidation Reaction : The acid is converted to an acid chloride using thionyl chloride, followed by reaction with benzylamine to form N-benzyl-4-fluoro-2-methylbenzamide.
  • Amination : The introduction of the amino group at the 5-position is achieved through nucleophilic aromatic substitution using ammonia or an amine source under suitable conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis. Additionally, it may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been studied for its effects on various cancer cell lines, including breast, liver, and lung cancers. In vitro studies have shown that the compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways critical for survival .

Antiviral Properties

The compound has also shown promise in antiviral research. Similar benzamide derivatives have been reported to inhibit the hepatitis B virus (HBV) by promoting the formation of empty capsids through interaction with HBV core protein. This mechanism suggests that this compound could be a candidate for further exploration as an antiviral agent .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it valuable in biochemical research. For instance, it has been noted for its potential to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism that is often targeted in cancer therapy .

Study 1: Anticancer Efficacy

In a study examining the effects of various benzamide derivatives on cancer cell proliferation, this compound was found to significantly reduce cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The mechanism was linked to the induction of apoptosis via caspase activation .

Study 2: Antiviral Activity Against HBV

Another study focused on the antiviral properties of benzamide derivatives against HBV showed that compounds similar to this compound inhibited viral replication effectively. The research highlighted the importance of structural modifications in enhancing antiviral activity, suggesting that this compound could be optimized for better efficacy against HBV .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Amino, benzyl, fluoro groupsAnticancer, antiviral
4-Amino-2-fluoro-N-methylbenzamide Lacks benzyl groupLimited anticancer activity
5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl) Different substituent patternPotential kinase inhibition

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide, and how can intermediate purity be validated?

A multi-step synthesis is typically employed, starting with nitration or halogenation of a benzamide precursor. For example, nitro intermediates can be reduced to amines using catalytic hydrogenation or ammonium hydroxide, followed by N-benzylation via coupling reactions with benzyl halides. Critical steps include:

  • Nitro Reduction : Treating 4-fluoro-2-methyl-5-nitrobenzamide with ammonium hydroxide to yield the amino group .
  • Amidation : Introducing the N-benzyl group using benzoyl chloride derivatives in the presence of a base (e.g., potassium carbonate) .
  • Purification : Column chromatography or recrystallization ensures intermediate purity. Analytical validation via HPLC (≥95% purity) and TLC monitoring is advised .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

A combination of spectral and chromatographic methods is required:

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorine coupling patterns, benzyl proton signals) .
  • Elemental Analysis : Validate empirical formula consistency (C, H, N, F content) .

Q. What storage conditions are recommended to maintain the stability of this compound?

Store as a solid in airtight, light-resistant containers at -20°C. Classify under non-combustible solids (storage code 13) to minimize degradation. Periodically assess stability via HPLC to detect decomposition products .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the antimicrobial activity of this compound?

  • Assay Design : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Include controls like 4-fluorobenzoic acid derivatives for comparison .
  • Mechanistic Studies : Employ fluorescence-based enzymatic assays (e.g., targeting bacterial dihydrofolate reductase) to assess inhibition kinetics .
  • Data Interpretation : Analyze dose-response curves using software like GraphPad Prism to calculate EC50_{50} values and Hill coefficients .

Q. What strategies resolve contradictions in reported spectral data or purity assessments for this compound?

  • Cross-Validation : Compare NMR and MS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
  • Orthogonal Methods : Use X-ray crystallography for absolute configuration confirmation if chiral centers are present .
  • Batch Analysis : Replicate synthesis and characterization across independent labs to identify systematic errors .

Q. How do substitutions on the benzamide core (e.g., fluorine, methyl, benzyl groups) influence lipophilicity and target binding?

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with enzymes like HDACs or kinases. The fluorine atom enhances electronegativity, while the benzyl group increases hydrophobic interactions .
  • Experimental SAR : Synthesize analogs (e.g., 5-amino-2-chloro-4-fluorobenzoic acid derivatives) and compare logP values (shake-flask method) and binding affinities (SPR assays) .

Q. What reactor design considerations optimize the scalability of this compound’s synthesis?

  • Continuous Flow Systems : Improve reaction efficiency for nitro reduction and amidation steps by minimizing exothermic risks .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Methodological Notes

  • Synthetic Optimization : For high-yield N-benzylation, use excess benzyl bromide in DMF with catalytic KI .
  • Biological Testing : Prioritize cytotoxicity assays (MTT protocol) on mammalian cell lines before antimicrobial studies to rule off-target effects .
  • Data Reproducibility : Adhere to FAIR data principles by depositing spectral data in repositories like PubChem or ChemSpider .

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